

Spectroscopic Profile of Tert-butyl 4-oxocyclohexanecarboxylate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 4-oxocyclohexanecarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl 4-oxocyclohexanecarboxylate**, a key building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, characterization, and quality control of this compound in a laboratory setting.

Spectroscopic Data Summary

The structural integrity and purity of **tert-butyl 4-oxocyclohexanecarboxylate** ($C_{11}H_{18}O_3$, Molar Mass: 198.26 g/mol) can be reliably confirmed through a combination of spectroscopic techniques. The key data are summarized in the tables below.[\[1\]](#)

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm	Multiplicity & Coupling Constant (J) Hz	Integration	Assignment
2.66	tt, J = 9.6, 3.9	1H	CH at C1
2.48	dt, J = 14.8, 5.4	2H	Axial CH ₂ at C2/C6
2.36	m	2H	Equatorial CH ₂ at C2/C6
2.18	ddd, J = 14.1, 8.7, 4.4	2H	Axial CH ₂ at C3/C5
2.01	dtd, J = 14.4, 9.5, 4.8	2H	Equatorial CH ₂ at C3/C5
1.48	s	9H	C(CH ₃) ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The following are predicted chemical shifts based on the analysis of structurally related compounds.

Chemical Shift (δ) ppm	Assignment
~210	C=O (Ketone)
~174	C=O (Ester)
~80	C(CH ₃) ₃
~45	C1
~40	C2/C6
~30	C3/C5
~28	C(CH ₃) ₃

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H stretch (alkane)
~1730	Strong, Sharp	C=O stretch (ester)
~1715	Strong, Sharp	C=O stretch (ketone)
~1150	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Proposed Fragment
199.1	[M+H] ⁺
143	[M - C ₄ H ₉] ⁺
57	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

The following sections outline the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **tert-butyl 4-oxocyclohexanecarboxylate** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

^1H NMR Acquisition: A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the lower natural abundance of the ^{13}C isotope, a greater number of scans (e.g., 1024 or more) is typically required. The spectral width is set to approximately 220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquid samples, a drop of the neat liquid is placed between two salt plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder or the pure solvent is recorded and automatically subtracted from the sample spectrum.

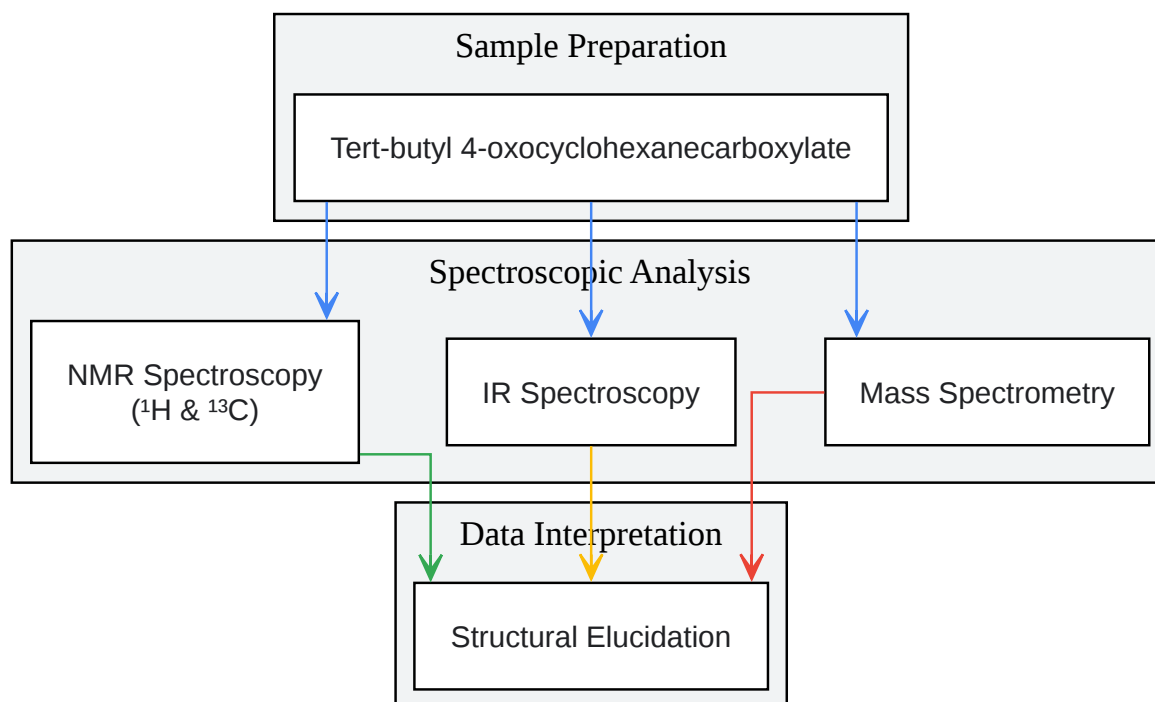
Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS). For this type of compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI in positive ion mode is likely to produce the protonated molecule $[\text{M}+\text{H}]^+$.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer. The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of an organic compound like **tert-butyl 4-oxocyclohexanecarboxylate** is depicted below.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. tert-Butyl 4-oxocyclohexane-1-carboxylate | C₁₁H₁₈O₃ | CID 14940589 - PubChem [pubchem.ncbi.nlm.nih.gov]
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